molecular formula C10H11NOS B6166367 1-(2-isothiocyanatoethyl)-2-methoxybenzene CAS No. 60114-03-6

1-(2-isothiocyanatoethyl)-2-methoxybenzene

Cat. No.: B6166367
CAS No.: 60114-03-6
M. Wt: 193.3
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatoethyl)-2-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl chain, which is further connected to a methoxybenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-isothiocyanatoethyl)-2-methoxybenzene typically involves the reaction of a primary amine with thiophosgene or a similar reagent. One common method is the reaction of 2-methoxybenzylamine with thiophosgene under controlled conditions to yield the desired isothiocyanate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of isothiocyanates, including this compound, often involves large-scale reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatoethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed through nucleophilic substitution.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines: Produced via reduction reactions.

Scientific Research Applications

1-(2-Isothiocyanatoethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-isothiocyanatoethyl)-2-methoxybenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isothiocyanatoethyl)-2-methoxybenzene is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy group on the benzene ring can influence its chemical behavior and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

60114-03-6

Molecular Formula

C10H11NOS

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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